Amino-PEG9-t-butyl ester

Overview

Description

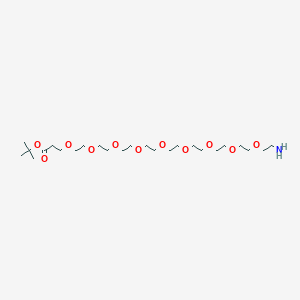

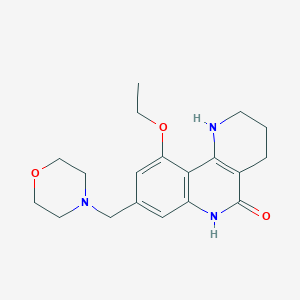

Amino-PEG9-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Molecular Structure Analysis

The molecular formula of this compound is C25H51NO11 . It has a molecular weight of 541.7 g/mol . The InChI code for this compound is InChI=1S/C25H51NO11/c1-25 (2,3)37-24 (27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23,26H2,1-3H3 .

Chemical Reactions Analysis

The amino group in this compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Scientific Research Applications

Drug Delivery Enhancement

Amino-PEG9-t-butyl ester is significantly used in enhancing drug delivery. PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules like drugs, is a key application. This technique improves the solubility, stability, and half-life of drugs in the body. For instance, Greenwald et al. (2003) highlighted the resurgence in PEG drug conjugates' use, especially in cancer treatment, through PEGylation. They noted PEG's role in improving the pharmacokinetic properties of drugs, using higher molecular weight PEGs for better in vivo performance (Greenwald et al., 2003).

Controlled Insulin Delivery

Huynh et al. (2008) discussed the use of this compound in creating pH/temperature-sensitive hydrogels for insulin delivery. These hydrogels can control the release of insulin, making them useful for diabetes management. The hydrogels undergo sol-gel phase transitions in response to changes in temperature and pH, which could potentially allow for more precise control of insulin levels (Huynh et al., 2008).

Bioconjugation and Surface Modification

Duvigneau et al. (2008) explored the use of tert-butyl ester moieties in polystyrene-block-poly(tert-butyl acrylate) block copolymer films for bioconjugation. By locally activating thin polymer films, they achieved area-selective surface chemical modification on micro and nanometer scales, essential for various biomedical applications, such as targeted drug delivery and biosensors (Duvigneau et al., 2008).

Biomaterials in Tissue Engineering

In the field of tissue engineering, this compound plays a crucial role. For example, Sarkar et al. (2009) used amino acid-based polymers with PEG and polycaprolactone for creating biocompatible and biodegradable polyurethanes. These materials, due to their enhanced biocompatibility and controlled degradation properties, are potential candidates for tissue engineering applications (Sarkar et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

Amino-PEG9-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc . These targets play a crucial role in various biochemical reactions, including protein synthesis and modification.

Mode of Action

The amino group of this compound is reactive with its targets, leading to the formation of new bonds . This interaction results in changes at the molecular level, enabling the compound to exert its effects. The t-butyl protected carboxyl group can be deprotected under acidic conditions , providing another layer of reactivity and versatility.

properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H51NO11/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23,26H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVFMACVSAAZFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H51NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

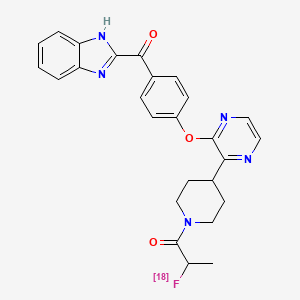

![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)